molecular formula C9H10ClNOS B14048562 1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one

1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B14048562
M. Wt: 215.70 g/mol
InChI Key: QKZYXAUXXQQUFH-UHFFFAOYSA-N
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Description

1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one is a chemical compound with the molecular formula C9H10ClNOS It is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one typically involves the reaction of 2-amino-6-mercaptophenol with chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with biological macromolecules, leading to alterations in their structure and function. The chloropropanone moiety can undergo nucleophilic attack, resulting in the formation of adducts that can modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(2-amino-6-sulfanylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,11H2,1H3

InChI Key

QKZYXAUXXQQUFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1S)N)Cl

Origin of Product

United States

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